molecular formula C20H19NO3 B2446022 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide CAS No. 1421529-08-9

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2446022
CAS RN: 1421529-08-9
M. Wt: 321.376
InChI Key: GGDBVWTXBFNSQW-UHFFFAOYSA-N
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Description

The compound “N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound, and a tetrahydronaphthalen moiety, which is a polycyclic aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran and tetrahydronaphthalen moieties would contribute to the aromaticity of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, tetrahydronaphthalene can react with nitrobenzoyl chloride .

Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Uses

  • Antidepressant Potential : A compound structurally similar to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide, described as combining potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity, has been identified as a putative novel antidepressant. This profile suggests potential utility in treating depression (Meyer et al., 1995).

  • Selective α2-Adrenoceptor Antagonism : Another study evaluated a compound for its ability to block serotonin uptake and α2-adrenoceptors in vivo, indicating its antidepressant potential (Giardina et al., 1995).

Chemical Synthesis and Structural Analysis

  • Synthesis of Derivatives : Research on the synthesis and evaluation of benzo[H]quinazoline derivatives, including a compound structurally similar to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide, has shown properties relevant for antineoplastic and antimonoamineoxidase activities (Markosyan et al., 2010).

  • Pharmacological Examination of Analogues : The role of the dioxole ring oxygen atoms in interacting with serotonin and catecholamine uptake carriers was explored in benzofuran, indan, and tetralin analogues, providing insights into the modulation of selectivity for serotonin versus catecholamine uptake carriers (Monte et al., 1993).

Bioorganic Chemistry and Drug Design

  • Glycogen Phosphorylase Inhibitors : A study on N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, including a compound with a hydroxy moiety similar to the subject compound, found potent inhibitory activity against glycogen phosphorylase, suggesting implications for diabetes treatment (Onda et al., 2008).

  • Dopamine Receptor Imaging Agents : Research on iodobenzamide analogues with fused ring systems indicated potential for developing new dopamine receptor imaging agents, with specific analogues showing promise for CNS D-2 dopamine receptor imaging (Murphy et al., 1990).

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. Given the biological activity of benzofuran derivatives, it could be interesting to explore its potential biological activities .

Mechanism of Action

Target of Action

The primary targets of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide Related compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide It’s worth noting that similar compounds, such as 2-aminotetralin, have been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well . This suggests that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

The specific biochemical pathways affected by N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide Related compounds have been found to have diverse biological activities, affecting various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide The molecular weight of a related compound, 1,2,3,4-tetrahydronaphthalene, is 1322023 , which may provide some insight into the potential pharmacokinetic properties of this compound.

Result of Action

The molecular and cellular effects of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide Related compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-19(18-11-15-6-3-4-8-17(15)24-18)21-13-20(23)10-9-14-5-1-2-7-16(14)12-20/h1-8,11,23H,9-10,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDBVWTXBFNSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzofuran-2-carboxamide

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